1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the azetidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of an azetidine derivative with an appropriate triazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its combination of azetidine and triazole rings, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H18N4O/c1-9(2)3-14-4-10(5-14)6-15-7-11(8-16)12-13-15/h7-10H,3-6H2,1-2H3 |
InChI Key |
MEJVYAHEDWERTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(C1)CN2C=C(N=N2)C=O |
Origin of Product |
United States |
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